molecular formula C17H14N2O6S B2872710 N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 922953-05-7

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2872710
CAS No.: 922953-05-7
M. Wt: 374.37
InChI Key: PQPNNCIEUWRIOM-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C17H14N2O6S and its molecular weight is 374.37. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Host-Guest Chemistry

N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide and related compounds have been explored in structural chemistry, particularly in the study of host-guest complexes and crystal structure analysis. For example, structural aspects of amide-containing isoquinoline derivatives have revealed their ability to form gels and crystalline solids upon treatment with various acids, demonstrating the significance of non-planar and planar anions in gel formation and crystal structure. These compounds exhibit enhanced fluorescence emission in host-guest complexes, highlighting potential applications in fluorescence-based technologies (Karmakar et al., 2007).

Pharmaceutical Synthesis and Drug Design

The molecule under discussion has relevance in the synthesis and design of pharmaceuticals. Microwave-assisted synthesis has been employed to create analogues with potential enzyme inhibitory activities, including against carbonic anhydrase and cholinesterase enzymes. These synthetic pathways offer insights into controlling reaction conditions for optimizing yields and reaction times, essential for pharmaceutical manufacturing processes (Virk et al., 2018).

Antibacterial and Antifungal Agents

Research into novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives has identified compounds with promising antibacterial and antifungal activities. These findings underscore the potential of such compounds in developing new antimicrobial agents, addressing the urgent need for treatments against pathogenic microorganisms resistant to existing antibiotics (Debnath & Ganguly, 2015).

Anti-inflammatory and Anticonvulsant Activities

Compounds related to this compound have been synthesized and evaluated for anti-inflammatory and anticonvulsant activities. These studies reveal the compounds' effectiveness in in vitro and in vivo models, offering a basis for further exploration in the development of treatments for inflammatory and seizure disorders. Notably, molecular docking studies have helped understand these compounds' binding affinities towards human serum albumin (HSA), indicating their potential pharmacokinetic properties (Nikalje et al., 2015).

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c1-25-11-3-5-12(6-4-11)26(23,24)9-15(20)18-10-2-7-13-14(8-10)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPNNCIEUWRIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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